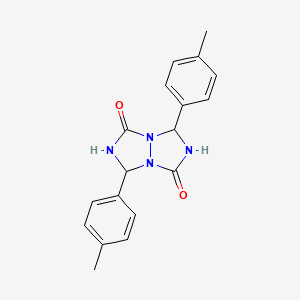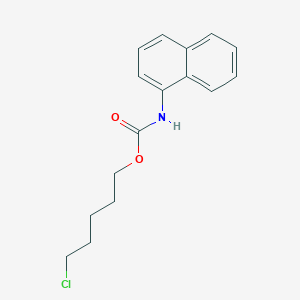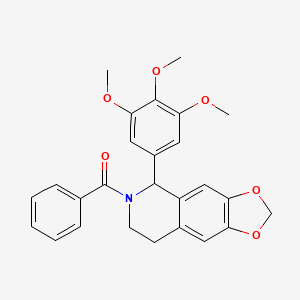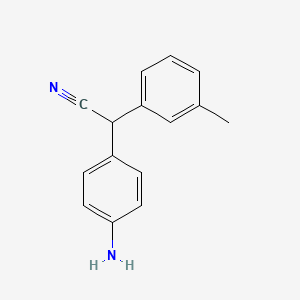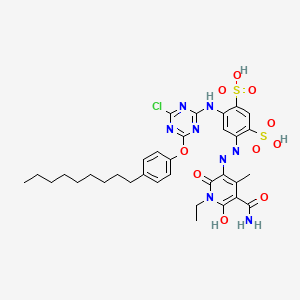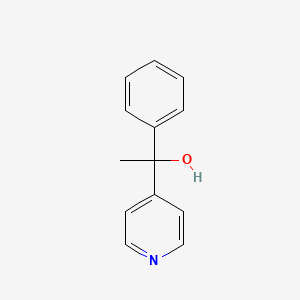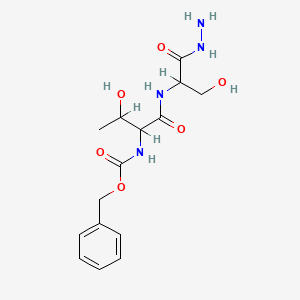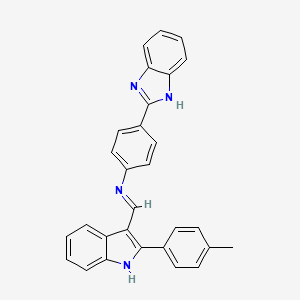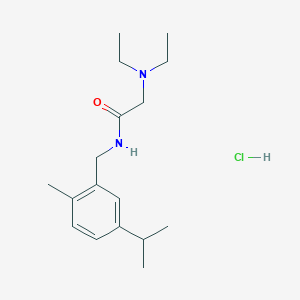
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride is a chemical compound with a complex structure that includes a diethylamino group, an isopropyl group, and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzyl Intermediate: The initial step involves the alkylation of 5-isopropyl-2-methylbenzyl chloride with diethylamine under controlled conditions.
Acetamide Formation: The benzyl intermediate is then reacted with acetic anhydride to form the acetamide derivative.
Hydrochloride Salt Formation: Finally, the acetamide derivative is treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the alkylation and acetamide formation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Enzyme Inhibition: It may inhibit specific enzymes, altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-isopropylpyrazine: Shares structural similarities but differs in functional groups.
5-Isopropyl-2-methylphenol: Similar aromatic structure but different substituents.
Uniqueness
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its diethylamino group, in particular, distinguishes it from other similar compounds, providing unique properties for scientific research and industrial applications.
Properties
CAS No. |
965-23-1 |
|---|---|
Molecular Formula |
C17H29ClN2O |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-[(2-methyl-5-propan-2-ylphenyl)methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O.ClH/c1-6-19(7-2)12-17(20)18-11-16-10-15(13(3)4)9-8-14(16)5;/h8-10,13H,6-7,11-12H2,1-5H3,(H,18,20);1H |
InChI Key |
ORRMZOJJLKCALM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NCC1=C(C=CC(=C1)C(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


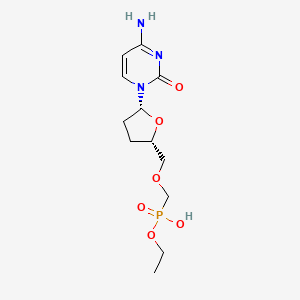
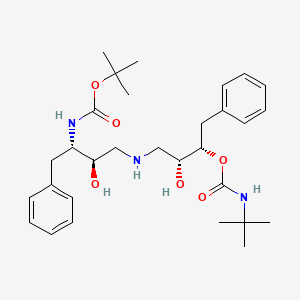
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
